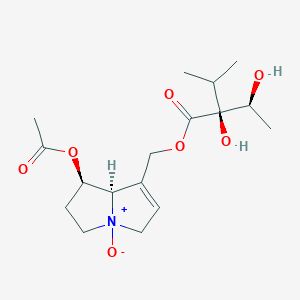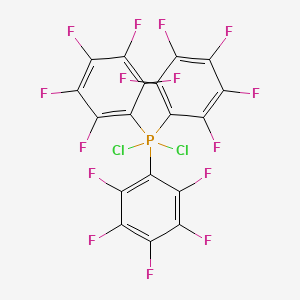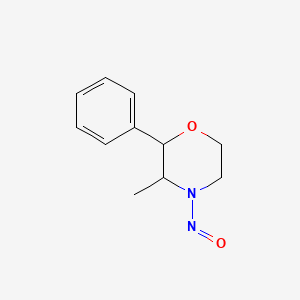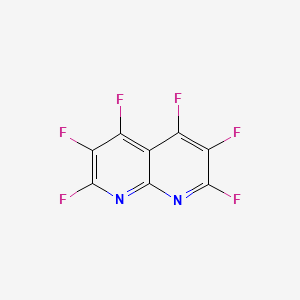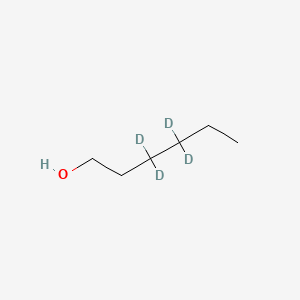
1-Hexanol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexanol-d4, also known as deuterated 1-hexanol, is a deuterium-labeled compound of 1-hexanol. It is an organic alcohol with a six-carbon chain and a hydroxyl group at the terminal carbon. The deuterium atoms replace the hydrogen atoms at specific positions, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexanol-d4 can be synthesized through several methods. One common approach involves the deuteration of 1-hexanol using deuterium gas (D2) in the presence of a catalyst. Another method includes the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O).
Industrial Production Methods: Industrial production of this compound typically involves the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products. The process generates a range of oligomers that are separated by distillation .
Chemical Reactions Analysis
Types of Reactions: 1-Hexanol-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to hexanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to hexane using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed:
Oxidation: Hexanoic acid.
Reduction: Hexane.
Substitution: 1-Bromohexane or 1-Chlorohexane.
Scientific Research Applications
1-Hexanol-d4 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis.
Medicine: It is used in the synthesis of pharmaceuticals and as a chemical intermediate for drug development.
Industry: It is a precursor to plasticizers, perfume esters, and antiseptics.
Mechanism of Action
The mechanism of action of 1-Hexanol-d4 involves its interaction with molecular targets and pathways. In biological systems, it modulates the function of actomyosin motor by perturbing actomyosin adenosine triphosphatease activity. This modulation affects muscle contraction and other cellular processes involving actomyosin .
Comparison with Similar Compounds
1-Hexanol-d4 can be compared with other deuterated alcohols and similar compounds:
1-Hexanol: The non-deuterated form of this compound, used in similar applications but lacks the deuterium labeling.
2-Hexanol: An isomer of 1-hexanol with the hydroxyl group at the second carbon, exhibiting different chemical properties and reactivity.
3-Hexanol: Another isomer with the hydroxyl group at the third carbon, also differing in chemical behavior.
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which makes it particularly valuable in NMR spectroscopy for studying molecular structures and dynamics without interference from hydrogen atoms.
Properties
Molecular Formula |
C6H14O |
|---|---|
Molecular Weight |
106.20 g/mol |
IUPAC Name |
3,3,4,4-tetradeuteriohexan-1-ol |
InChI |
InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i3D2,4D2 |
InChI Key |
ZSIAUFGUXNUGDI-KHORGVISSA-N |
Isomeric SMILES |
[2H]C([2H])(CC)C([2H])([2H])CCO |
Canonical SMILES |
CCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


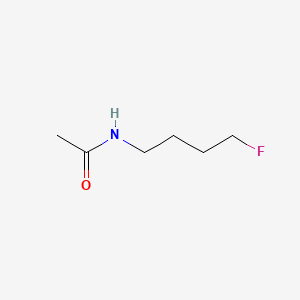
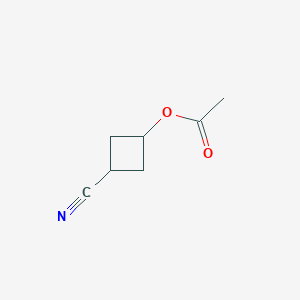
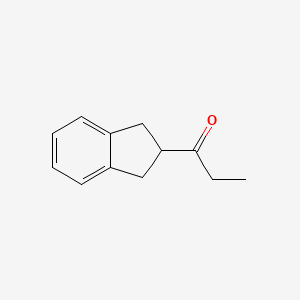

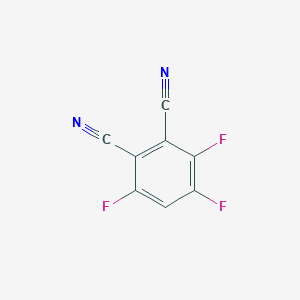
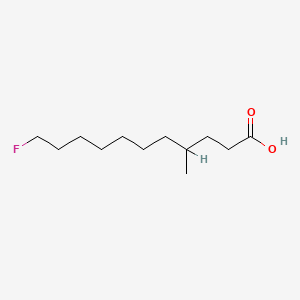
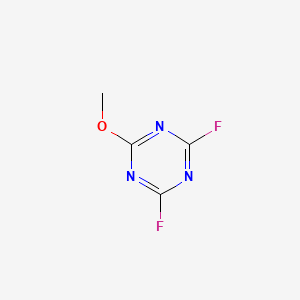
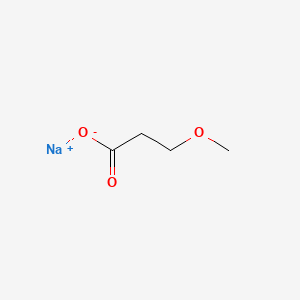
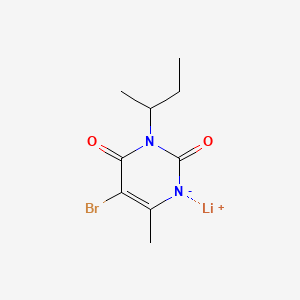
![(6R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-(1-methylethenyl)-1-oxaspiro[2.5]oct-4-ene](/img/structure/B13420759.png)
